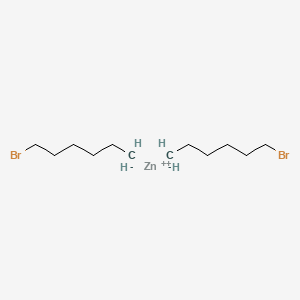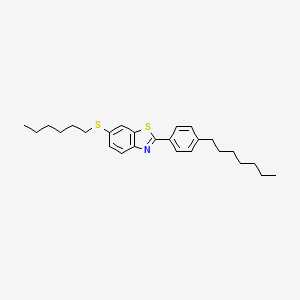
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a heptylphenyl group and a hexylsulfanyl group attached to the benzothiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Heptylphenyl Group: This step involves the alkylation of the benzothiazole core with 4-heptylphenyl bromide in the presence of a base such as potassium carbonate.
Addition of the Hexylsulfanyl Group: The final step is the thiolation of the benzothiazole core with hexylthiol in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole core can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: The heptylphenyl and hexylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles depending on the reagents used.
科学的研究の応用
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological system.
類似化合物との比較
Similar Compounds
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
- 2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol
Uniqueness
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is unique due to the presence of both a heptylphenyl group and a hexylsulfanyl group, which confer specific chemical properties and reactivity. This makes it distinct from other benzothiazole derivatives and allows for unique applications in various fields of research.
特性
CAS番号 |
188302-13-8 |
|---|---|
分子式 |
C26H35NS2 |
分子量 |
425.7 g/mol |
IUPAC名 |
2-(4-heptylphenyl)-6-hexylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C26H35NS2/c1-3-5-7-9-10-12-21-13-15-22(16-14-21)26-27-24-18-17-23(20-25(24)29-26)28-19-11-8-6-4-2/h13-18,20H,3-12,19H2,1-2H3 |
InChIキー |
KTNXXCJPDNDTEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)SCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


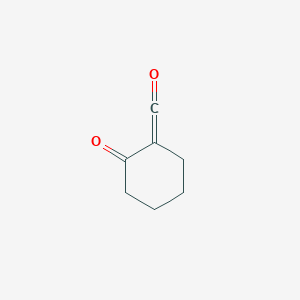
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)

![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
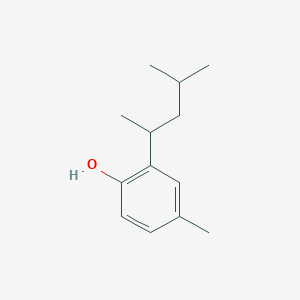

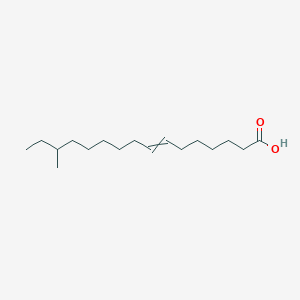

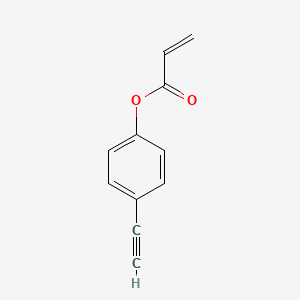
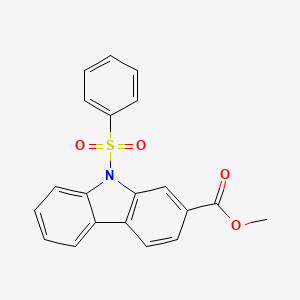
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

